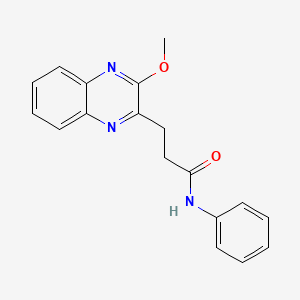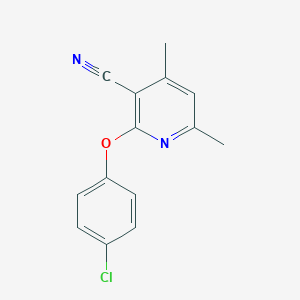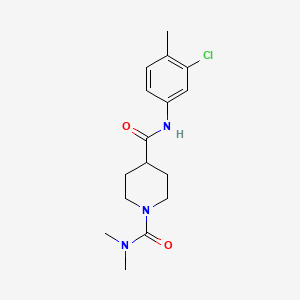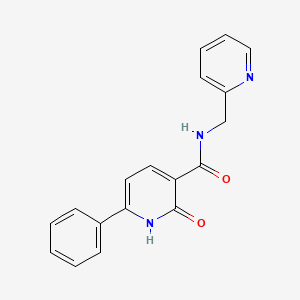
3-(3-methoxy-2-quinoxalinyl)-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxy-2-quinoxalinyl)-N-phenylpropanamide, also known as MPQX, is a chemical compound that has been the focus of extensive scientific research in recent years. MPQX is a quinoxaline derivative that has shown promising results in the treatment of various neurological disorders, including depression, anxiety, and addiction. In
Mecanismo De Acción
The exact mechanism of action of 3-(3-methoxy-2-quinoxalinyl)-N-phenylpropanamide is not fully understood, but it is thought to act as a selective antagonist of the NMDA receptor. The NMDA receptor is involved in many neurological processes, including learning and memory, and is also implicated in various neurological disorders. By blocking the NMDA receptor, this compound may help to restore balance to the brain's neurotransmitter systems, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal studies. These include changes in neurotransmitter levels, alterations in gene expression, and modulation of various signaling pathways. This compound has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(3-methoxy-2-quinoxalinyl)-N-phenylpropanamide is its selective antagonism of the NMDA receptor, which makes it a potentially useful tool for studying the role of this receptor in various neurological processes. However, the limited availability of this compound and its relatively high cost may limit its use in some lab experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(3-methoxy-2-quinoxalinyl)-N-phenylpropanamide. One area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD). This compound has been shown to reduce anxiety and fear-related behaviors in animal models, which may translate to its therapeutic potential in PTSD. Another area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. These compounds may have even greater therapeutic potential and could lead to the development of new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of 3-(3-methoxy-2-quinoxalinyl)-N-phenylpropanamide involves the reaction of 3-methoxy-2-nitroquinoxaline with N-phenylpropanamide in the presence of a reducing agent such as iron powder or zinc dust. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
3-(3-methoxy-2-quinoxalinyl)-N-phenylpropanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In animal studies, this compound has been shown to have antidepressant and anxiolytic effects, as well as the ability to reduce drug-seeking behavior in addiction models. This compound has also been investigated for its potential neuroprotective effects in models of stroke and traumatic brain injury.
Propiedades
IUPAC Name |
3-(3-methoxyquinoxalin-2-yl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-18-16(20-14-9-5-6-10-15(14)21-18)11-12-17(22)19-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXXPDMUDBOUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1CCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-benzyl-4-methyl-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5306713.png)


![N-[2-[5-(2-nitrophenyl)-2-furyl]-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5306728.png)

![[2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5306753.png)
![6-(4-fluoro-2-methoxyphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5306761.png)
![6-(3-bromo-4-methoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306767.png)
![{3-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5306800.png)


![N-isopropyl-2-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5306819.png)
![N-[1-[(allylamino)carbonyl]-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5306825.png)
![5-{[(3-hydroxyphenyl)amino]methylene}-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5306833.png)